

Physical and chemical properties of 3-Amino-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzaldehyde

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An In-depth Technical Guide to 3-Amino-5-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential biological activities of **3-Amino-5-hydroxybenzaldehyde**. The information is intended for researchers, scientists, and professionals in drug development.

Core Properties of 3-Amino-5-hydroxybenzaldehyde

3-Amino-5-hydroxybenzaldehyde, with the CAS number 1243446-53-8, is an aromatic organic compound containing amino, hydroxyl, and aldehyde functional groups.^{[1][2]} These groups confer specific chemical reactivity and are crucial for its potential applications in medicinal chemistry and materials science.

Physicochemical Data

While experimental data for **3-Amino-5-hydroxybenzaldehyde** is limited, its properties can be estimated through computational models. The following table summarizes key computed physicochemical properties.

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₂	[1][2]
Molecular Weight	137.14 g/mol	[1][2]
IUPAC Name	3-amino-5-hydroxybenzaldehyde	[2]
SMILES	<chem>C1=C(C=C(C=C1N)O)C=O</chem>	[2]
XLogP3	0.3	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
Exact Mass	137.047678466 Da	[2]
Topological Polar Surface Area	63.3 Å ²	[2]
Heavy Atom Count	10	[2]
Complexity	127	[2]

Comparative Properties of Isomers and Related Compounds

To provide context for the expected physical properties of **3-Amino-5-hydroxybenzaldehyde**, the following table presents experimental data for its isomers and the related compound, 3-hydroxybenzaldehyde.

Compound	Melting Point (°C)	Boiling Point (°C)
5-Amino-2-hydroxybenzaldehyde	286	Not available
3-Hydroxybenzaldehyde	100-103	191 @ 50 mmHg

Synthesis and Experimental Protocols

Currently, a specific, detailed experimental protocol for the synthesis of **3-Amino-5-hydroxybenzaldehyde** is not readily available in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for analogous compounds, such as the synthesis of 3-Amino-5-hydroxybenzoic acid.

Proposed Synthesis of 3-Amino-5-hydroxybenzaldehyde

The proposed synthesis involves a multi-step process starting from a commercially available precursor. The following is a hypothetical, yet chemically sound, experimental protocol.

Step 1: Nitration of 3-Hydroxybenzaldehyde

- Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product, 3-hydroxy-5-nitrobenzaldehyde.
- Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

- Suspend the synthesized 3-hydroxy-5-nitrobenzaldehyde in a suitable solvent like ethanol or methanol.
- Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C)

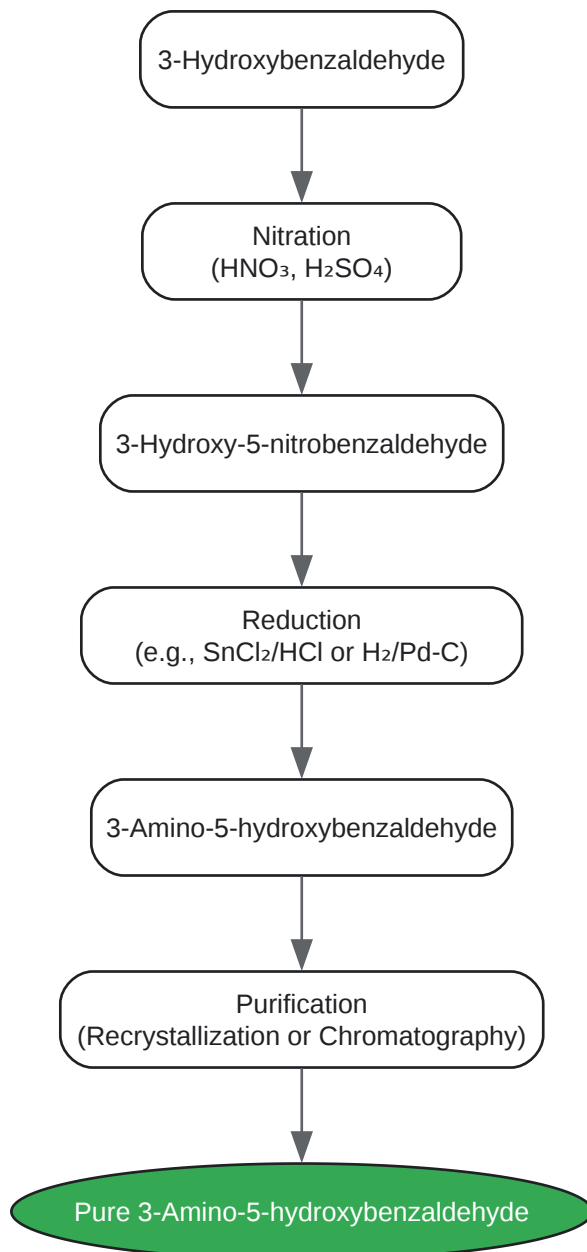
catalyst under a hydrogen atmosphere.

- If using $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, heat the mixture to reflux and stir for several hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude **3-Amino-5-hydroxybenzaldehyde**.
- Filter the product, wash with water, and dry.

Step 3: Purification

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Proposed Synthesis of 3-Amino-5-hydroxybenzaldehyde



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Caption: Proposed synthetic workflow for **3-Amino-5-hydroxybenzaldehyde**.

Spectral Properties

Experimental spectral data for **3-Amino-5-hydroxybenzaldehyde** are not currently available. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Expected ^1H NMR Spectrum

The proton NMR spectrum of **3-Amino-5-hydroxybenzaldehyde** is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the amino and hydroxyl groups. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the aldehyde group.

Expected ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show signals for the carbonyl carbon of the aldehyde group at a downfield chemical shift, along with signals for the aromatic carbons. The substitution pattern on the benzene ring will result in distinct chemical shifts for each carbon atom.

Expected IR Spectrum

The infrared spectrum of **3-Amino-5-hydroxybenzaldehyde** would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

- O-H stretch: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$.
- N-H stretch: One or two sharp peaks in the region of $3300\text{--}3500\text{ cm}^{-1}$.
- C=O stretch (aldehyde): A strong, sharp peak around $1680\text{--}1700\text{ cm}^{-1}$.
- C-H stretch (aromatic): Peaks above 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.

Potential Biological Activity and Signaling Pathways

While the biological activity of **3-Amino-5-hydroxybenzaldehyde** has not been explicitly studied, research on the closely related compound, 3-hydroxybenzaldehyde, provides insights into its potential therapeutic effects.

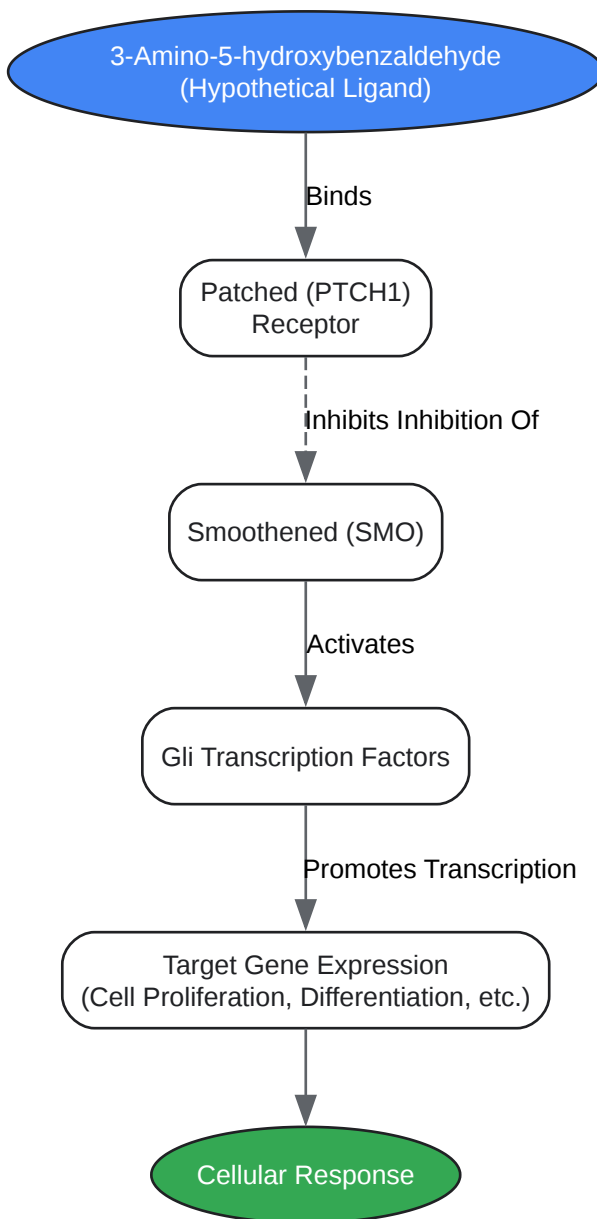
Vasculoprotective Effects

Studies have shown that 3-hydroxybenzaldehyde exhibits vasculoprotective effects.^[3] It has been demonstrated to inhibit the proliferation and migration of vascular smooth muscle cells and reduce inflammation in endothelial cells.^[3] These effects are crucial in the context of atherosclerosis and other cardiovascular diseases. Given the structural similarity, **3-Amino-5-hydroxybenzaldehyde** may possess similar or enhanced vasculoprotective properties.

Activation of the Sonic Hedgehog (Shh) Signaling Pathway

Research has indicated that 3-hydroxybenzaldehyde can activate the Sonic Hedgehog (Shh) signaling pathway in mouse astrocytes.^[4] The Shh pathway is vital for cellular growth, differentiation, and tissue repair. The ability to modulate this pathway suggests potential applications in neuroprotective and regenerative medicine. **3-Amino-5-hydroxybenzaldehyde** could potentially interact with components of this pathway, although this requires experimental validation.

Hypothetical Signaling Pathway Activation



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- To cite this document: BenchChem. [Physical and chemical properties of 3-Amino-5-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14818060#physical-and-chemical-properties-of-3-amino-5-hydroxybenzaldehyde]

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